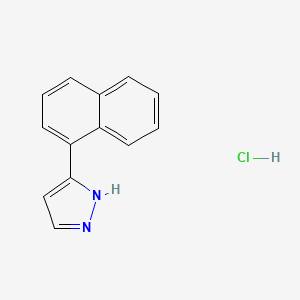

3-(1-萘基)-1H-吡唑盐酸盐

描述

Synthesis Analysis

The synthesis process of related compounds often involves multiple steps. For instance, the synthesis of naftifine hydrochloride includes three steps: starting with naphthalene, synthesizing 1-chloromethyl naphthalene crude product, then using 1-chloromethyl naphthalene crude product and methylamine to synthesize N-methyl-1-naphthyl methylamine .科学研究应用

合成和生物活性

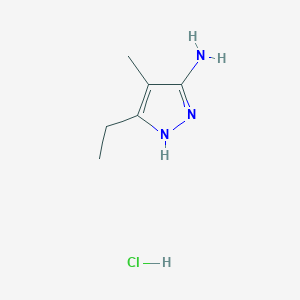

3-(1-萘基)-1H-吡唑盐酸盐是吡唑的衍生物,吡唑是一种杂环芳香有机化合物。吡唑衍生物在各个领域发挥着至关重要的作用,尤其是在药物化学中,因为它们具有药效团特性,充当许多生物活性化合物的骨架。这些化合物表现出广泛的生物活性,包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 活性。吡唑衍生物的合成涉及缩合然后环化,可以在不同条件下进行,包括简单的反应条件或微波辐射,以获得所需杂环化合物的产率高(Dar & Shamsuzzaman, 2015)。

生物活性衍生物的多组分合成

吡唑衍生物的多组分合成 (MCR),利用锅、原子和步骤经济 (PASE) 原则,在制药和药物化学中已变得流行。这种方法因其合成含有吡唑部分的生物活性分子的效率而受到青睐,显示出显着的抗菌、抗癌、抗真菌、抗氧化、抗炎、抗分枝杆菌、抗疟疾和各种其他活性。Becerra、Abonía 和 Castillo (2022) 的综述强调了 MCR 在开发具有潜在治疗应用的吡唑衍生物中的重要性,突出了吡唑在药物化学中的多功能性和广泛适用性(Becerra, Abonía, & Castillo, 2022)。

吡唑啉的治疗应用

吡唑啉与吡唑密切相关,以其治疗潜力而闻名,表现出广泛的药理作用,例如抗菌、抗炎、镇痛、抗抑郁和抗癌活性。这些衍生物是通过各种方法合成的,包括在微波条件下的反应,并且已显示出解决广泛的健康状况的潜力。吡唑啉衍生物的广泛药理应用强调了它们在药物发现和开发中的重要性,正如文献中所强调的(Shaaban, Mayhoub, & Farag, 2012)。

安全和危害

未来方向

Research on related compounds like 1-naphthol has entered a mature development stage. There is a renewed focus on potent and selective PKD modulators for unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases . The understanding of IR vibrations for more complex organic compounds with thiol substituent has also been improved .

作用机制

Target of Action

Compounds with a similar naphthyl structure have been found to interact with theDopamine transporter (DAT) . DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

Similar compounds like tetryzoline are known to work by constricting the smaller arterioles of the nasal passages and conjunctival blood vessels . This suggests that 3-(1-naphthyl)-1H-pyrazole hydrochloride might also interact with its targets in a similar manner.

Biochemical Pathways

For instance, apocynin has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Pharmacokinetics

They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours .

Result of Action

Similar compounds like naphazoline have been found to constrict blood vessels, thereby reducing swelling and relieving discomfort and redness of the eyes due to minor irritations .

Action Environment

It’s worth noting that the success of similar reactions like the suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVSZGUGDGGGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-naphthyl)-1H-pyrazole hydrochloride | |

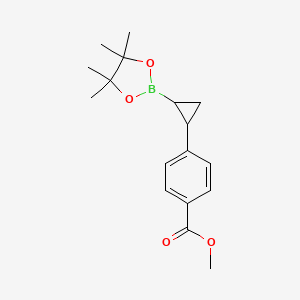

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)

![(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B3092954.png)

![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)